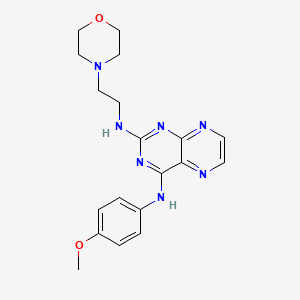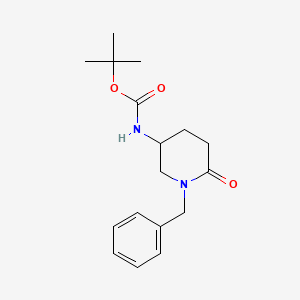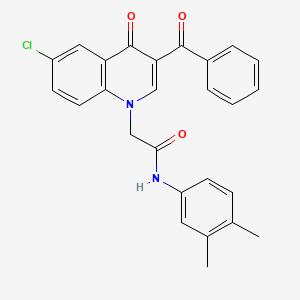
N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with a nitro group at the 6-position and a carboxamide group at the 3-position. The carboxamide group is further substituted with a 3,4-dimethoxyphenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The presence of the nitro group, carboxamide group, and ether groups (from the 3,4-dimethoxyphenethyl group) would all contribute to the overall molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions. The ether groups in the 3,4-dimethoxyphenethyl group might undergo reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Fluorescent Probes and Sensors
One of the primary applications of coumarin derivatives is in the development of fluorescent probes for the detection of metal ions. For instance, a novel coumarin-based fluorescent probe has been designed for selective detection of Cu(II) ions in aqueous solutions, demonstrating the utility of nitro-3-carboxamide coumarin derivatives as efficient chemosensors with high selectivity and sensitivity (Bekhradnia, Domehri, & Khosravi, 2016).
Synthetic Methodologies
Chromene derivatives have been extensively explored for their synthesis and potential applications. A notable example includes the development of microwave-assisted one-pot synthesis techniques for chromenes, which are recognized for their potential anticancer properties (Nagaraju, Padmaja, & Reddy, 2019). These methodologies highlight the versatility of chromene compounds in chemical synthesis, offering efficient routes to a wide range of biologically active molecules.
Material Science
In material science, chromene derivatives are explored for their incorporation into polymeric materials, enhancing properties like thermal stability, solubility, and photoluminescence. For example, novel poly(coumarin-amide)s synthesized from chromene-based monomers exhibit promising thermal properties and potential applications in optoelectronic devices due to their inherent photoluminescence characteristics (Nechifor, 2009).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-27-17-5-3-12(9-18(17)28-2)7-8-21-19(23)15-11-13-10-14(22(25)26)4-6-16(13)29-20(15)24/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFVJQINMJXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)


![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)



